
3-(4-Fluoro-3-methylphenyl)prop-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluoro-3-methylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H12FN This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 4-fluoro-3-methylbenzaldehyde with an appropriate amine under basic conditions, such as using aqueous sodium hydroxide in methanol . The reaction mixture is then subjected to recrystallization from hot methanol to obtain the desired product in good yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
3-(4-Fluoro-3-methylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the prop-2-en-1-amine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines.
科学的研究の応用
3-(4-Fluoro-3-methylphenyl)prop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the amine group allows the compound to engage in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
Similar Compounds
3-(4-Fluoro-2-methylphenyl)prop-2-en-1-amine: Similar in structure but with a different position of the methyl group.
3-(4-Methylphenyl)prop-2-en-1-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains different substituents on the phenyl ring, leading to distinct reactivity and applications.
Uniqueness
The unique combination of the fluorine atom and the methyl group in 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-amine imparts specific chemical properties, such as increased lipophilicity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H12FN |
|---|---|
分子量 |
165.21 g/mol |
IUPAC名 |
(E)-3-(4-fluoro-3-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-8-7-9(3-2-6-12)4-5-10(8)11/h2-5,7H,6,12H2,1H3/b3-2+ |
InChIキー |
SZUKNEPJUHLYQM-NSCUHMNNSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)/C=C/CN)F |
正規SMILES |
CC1=C(C=CC(=C1)C=CCN)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate](/img/structure/B13647483.png)

![(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13647494.png)
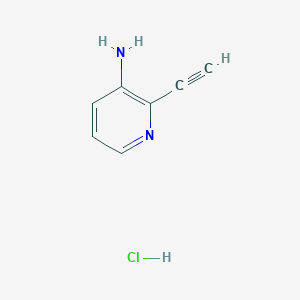
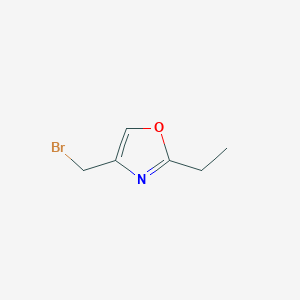
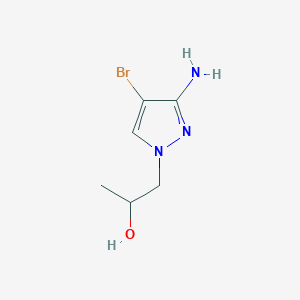

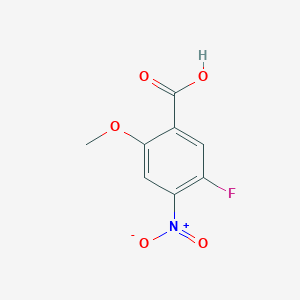


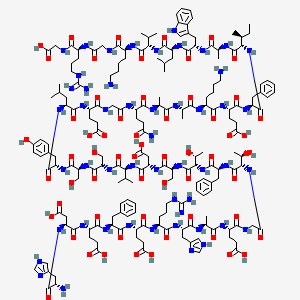

![methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13647554.png)

